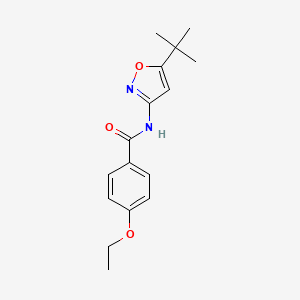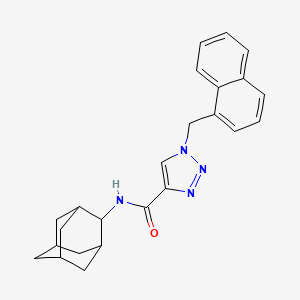![molecular formula C19H21NO5 B5124726 ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as EMA-01 and is a member of the benzoate ester family. EMA-01 has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EMA-01 is not fully understood. However, it has been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. EMA-01 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, EMA-01 has been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
EMA-01 has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EMA-01 has also been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to induce apoptosis in cancer cells and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMA-01 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This makes it a potential therapeutic agent for various diseases. Another advantage is that it can be synthesized using various methods and has been reported to yield high purity. However, one limitation is that the mechanism of action of EMA-01 is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of EMA-01.
Direcciones Futuras
There are several future directions for the study of EMA-01. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-oxidant properties. Another direction is to determine the optimal dosage and administration of EMA-01. Additionally, further studies are needed to fully understand the mechanism of action of EMA-01 and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
EMA-01 can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with ethyl 2-(4-methoxyphenoxy)propanoate in the presence of a coupling agent. Another method involves the reaction of 3-aminobenzoic acid with 2-(4-methoxyphenoxy)propanoyl chloride in the presence of a base. Both methods have been reported to yield EMA-01 in good yields and high purity.
Aplicaciones Científicas De Investigación
EMA-01 has been extensively studied for its potential as a therapeutic agent. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. EMA-01 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
IUPAC Name |
ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-19(22)14-6-5-7-15(12-14)20-18(21)13(2)25-17-10-8-16(23-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAZOTZQPJMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)

